5-(2-Aminopropyl)-2,3-dihydro-1H-indene
Description
Properties
CAS No. |
152624-02-7 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine |
InChI |
InChI=1S/C12H17N/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9H,2-4,7,13H2,1H3 |
InChI Key |
QYVNZHBQYJRLEX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N |
Canonical SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N |
Synonyms |
5-(2-aminopropyl)-2,3-dihydro-1H-indene 5-NProp-DI HCl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
5-APDI is characterized by the following chemical properties:
- Chemical Formula : C₁₂H₁₇N
- Molar Mass : 175.275 g/mol
- Chirality : Racemic mixture
5-APDI acts as a weakly selective serotonin releasing agent (SSRA) with notable IC50 values for inhibiting the reuptake of neurotransmitters:
- Serotonin : 82 nM
- Dopamine : 1,848 nM
- Norepinephrine : 849 nM
These properties indicate its potential utility in understanding serotonin-related pathways and their implications in mood disorders and other neuropsychiatric conditions .
Psychoactive Research
5-APDI has been studied for its effects as an entactogen, which may provide insights into the treatment of anxiety and depression. Its ability to induce feelings of emotional closeness and empathy has made it a subject of interest in psychopharmacological studies.
Comparative Studies with Other Compounds
Research has demonstrated that while 5-APDI can fully substitute for MBDB (a known entactogen), it does not fully substitute for amphetamine in trained animal models. This distinction aids researchers in understanding the nuanced effects of various psychoactive substances .
Toxicology Studies
The classification of 5-APDI as a Class B drug under the Misuse of Drugs Act since June 2014 highlights concerns regarding its safety profile. Toxicological studies have indicated potential risks associated with its use, necessitating further investigation into its long-term effects and safety compared to other similar compounds .
Case Study 1: Clinical Observations
In clinical settings, reports have indicated that users of 5-APDI experience heightened sensory perception and emotional responses. These observations have led to discussions regarding its potential therapeutic applications in controlled environments.
Case Study 2: Comparative Analysis with Other Entactogens
A comparative analysis between 5-APDI and other entactogens like MDMA has been conducted to evaluate their pharmacodynamics and subjective effects on users. Findings suggest that while both compounds share some similarities, their mechanisms differ significantly, providing insights into their unique therapeutic potentials .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Psychoactive Research | Study of emotional and empathogenic effects | Potential for treating anxiety/depression |
| Comparative Studies | Analysis against MBDB and amphetamines | Distinct substitution profiles |
| Toxicology | Safety assessments under controlled conditions | Classified as Class B drug |
| Clinical Observations | User experiences in therapeutic settings | Heightened sensory perception reported |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine
- Synonyms: 5-APDI, IAP, Indanylaminopropane, 5-(2-Aminopropyl)indane .
- CAS Numbers : 152623-95-5 (hydrochloride), 152624-02-7 (free base) .
- Molecular Formula : C₁₂H₁₇N (free base); C₁₂H₁₇N·HCl (hydrochloride).
- Molecular Weight : 175.27 g/mol (free base); 211.7 g/mol (hydrochloride) .
- Appearance : White crystalline solid (hydrochloride form) .
- UV/Vis Absorption : λmax at 271 and 277 nm .
Structural Features: The compound consists of a 2,3-dihydro-1H-indene (indane) backbone substituted with a 2-aminopropyl group at the 5-position.
Pharmacological Context: 5-APDI is a synthetic cathinone derivative, part of the "bath salts" class of new psychoactive substances (NPS). It acts as a central nervous system stimulant, likely via dopamine/norepinephrine reuptake inhibition .
Comparison with Structurally Similar Compounds
Indane-Based Cathinones and Amines
Phenethylamine Derivatives
Analytical Differentiation
Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes 5-APDI (m/z ~175.27) from indapyrophenidone (m/z ~305.41) .
- NMR Spectroscopy : Aromatic proton signals in 5-APDI (δ 6.8–7.2 ppm) differ from chlorinated analogs (e.g., 5-chloroindane derivatives at δ 7.0–7.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry in salts, critical for forensic identification .
UV/Vis Data :
5-APDI’s λmax at 271/277 nm contrasts with benzofuran-based 4-APB (λmax ~290 nm), aiding in rapid screening .
Legal and Regulatory Status
- 5-APDI : Controlled under Schedule I in Alabama (2014) and prohibited in Australia under Customs Regulations .
- Analogous Compounds: 4-APB: Similarly controlled in Alabama and the UK due to MDMA-like risks . MDAT (6,7-Methylenedioxy-2-aminotetralin): Scheduled alongside 5-APDI, reflecting structural and pharmacological similarities .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene to improve yield and purity?
- Methodological Answer : Utilize a multi-step approach involving reductive amination or alkylation of indene precursors. For example, adapt protocols from indene derivative syntheses (e.g., refluxing with acetic acid and sodium acetate for 3–5 hours to promote cyclization and purification via recrystallization) . Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via H-NMR to confirm structural integrity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (H-NMR, C-NMR) to confirm the amine and indene backbone, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups (e.g., NH stretches at ~3300 cm). For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection, as demonstrated in indene-related studies .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH). Use sealed, amber vials to prevent photodegradation. Monitor decomposition via HPLC and track amine oxidation products, referencing safety data for structurally similar compounds (e.g., 5-methyl-2,3-dihydro-1H-indene stability protocols) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adopt guidelines from safety data sheets (SDS) of analogous amines and indenes, including:
- Use of fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).
- Immediate neutralization of spills with weak acids (e.g., acetic acid).
- Storage in inert atmospheres (argon or nitrogen) to prevent oxidation .
Q. How can researchers design a baseline toxicity profile for this compound in in vitro models?
- Methodological Answer : Perform cytotoxicity assays (e.g., MTT or resazurin) on human cell lines (e.g., HEK293 or HepG2). Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle). Use dose-response curves to calculate IC values, as applied in indene derivative toxicity studies .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Employ orthogonal assays (e.g., enzyme-linked immunosorbent assays (ELISA) alongside functional cellular assays) to verify target engagement. Cross-validate results using knockdown/knockout models (e.g., CRISPR-Cas9) to confirm specificity. Reference comparative methodologies from environmental chemistry studies to address variability .
Q. How can structure-activity relationship (SAR) studies be optimized to enhance the pharmacological profile of this compound?
- Methodological Answer : Systematically modify substituents (e.g., alkyl chain length, aromatic substitutions) and evaluate effects on receptor binding affinity (e.g., via surface plasmon resonance) and metabolic stability (e.g., liver microsome assays). Use computational tools (docking simulations, QSAR models) to prioritize synthetic targets, as seen in indene-based drug discovery .
Q. What methodologies are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : Design microcosm experiments to assess biodegradation (via LC-MS/MS), adsorption to sediment (using batch equilibrium tests), and bioaccumulation in model organisms (e.g., Daphnia magna). Follow protocols from long-term environmental impact projects, such as partitioning coefficients (log ) determination .
Q. How can enantiomeric resolution of this compound be achieved, and what are the implications for biological activity?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak columns with hexane/isopropanol mobile phases) or enzymatic resolution (e.g., lipase-mediated kinetic separation). Compare enantiomer activity via in vitro receptor binding assays, referencing fluorinated indole resolution techniques .
Q. What experimental designs are optimal for probing interactions between this compound and protein targets?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) or fluorescence polarization to quantify binding thermodynamics. Complement with X-ray crystallography or cryo-EM for structural insights. For dynamic studies, use stopped-flow kinetics, adapting methods from surface chemistry research on organic compound interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
